molecular formula C6H7BrClN B1280944 2-Bromoaniline Hydrochloride CAS No. 94718-79-3

2-Bromoaniline Hydrochloride

Cat. No. B1280944
CAS RN: 94718-79-3
M. Wt: 208.48 g/mol
InChI Key: UDIKHQMWHQJPNT-UHFFFAOYSA-N
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Description

2-Bromoaniline hydrochloride is a chemical compound with the CAS Number: 94718-79-3 . It is a solid substance that is stored at room temperature under an inert atmosphere . It is used as a precursor in the synthesis of organobromine compounds .


Synthesis Analysis

The synthesis of 2-Bromoaniline involves a multistep process . The first step is nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .


Molecular Structure Analysis

The molecular formula of 2-Bromoaniline hydrochloride is C6H7BrClN . The molecular weight is 208.48 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Bromoaniline include nitration, conversion of the nitro group to an amine, and bromination .

Scientific Research Applications

Polymer Synthesis and Properties

Poly(2-bromoaniline) is synthesized by oxidizing 2-bromoaniline with ammonium peroxydisulfate in hydrochloric acid. This results in a poly(2-bromoaniline) hydrochloride with specific conductivity, density, and molecular mass properties. The structure and transition between protonated and base forms of this compound are analyzed using FTIR and UV-VIS spectra (Stejskal, Trchová & Prokeš, 2002).

Synthesis of Organic Compounds

2-Bromoanilines, including 2-bromoaniline hydrochloride, react with methyl vinyl ketone and ethyl acrylate in the presence of palladium(II) chloride to produce vinylogous arylamino ketones and esters. A palladium(0)-assisted cyclization of these compounds leads to the formation of 3-substituted indoles (Kasahara et al., 1986).

Catalysis and Chemical Reactions

The synthesis of 3-substituted indoles is facilitated by a reaction involving 2-bromoanilines and palladium. This process highlights the role of 2-bromoaniline hydrochloride in palladium-assisted chemical reactions, contributing to the formation of valuable organic compounds (Kasahara et al., 1986).

Quantum Chemical Studies

The quantum chemical properties of compounds like p-bromoaniline hydrochloride are studied using techniques such as Nuclear Quadrupole Resonance Zeeman studies. These studies provide insights into the molecular structure and properties, such as bond character and asymmetry parameters (Rao & Rogers, 1972).

Electrochemical Research

Electrochemical studies focus on the oxidation of compounds like 4-bromoaniline and related derivatives in various solutions. Such research provides valuable insights into the electrochemical behavior and potential applications of these compounds in different chemical processes (Kádár et al., 2001).

Drug Synthesis and Medicinal Chemistry

2-Bromoaniline hydrochloride serves as a key intermediate in the synthesis of various drugs and medical compounds. Its reactivity and stability make it an important component in the pharmaceutical industry for creating effective medications (El-Hashash et al., 2011).

Safety And Hazards

2-Bromoaniline hydrochloride is harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The synthesis of 2-Bromoaniline and its derivatives has significant potential for further exploration and development. The compound’s properties make it a valuable precursor in the synthesis of organobromine compounds . Future research could focus on improving the efficiency of the synthesis process or exploring new applications for these compounds.

properties

IUPAC Name

2-bromoaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIKHQMWHQJPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480671
Record name 2-Bromoaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoaniline Hydrochloride

CAS RN

94718-79-3
Record name Benzenamine, 2-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94718-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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